
3-(1-Piperidinylmethyl)phenol
Overview
Description
3-(1-Piperidinylmethyl)phenol (CAS: 73279-04-6) is a piperidine-substituted phenol derivative with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . It is a white to off-white crystalline solid with a melting point of 137–138°C and a predicted boiling point of 308.1±17.0°C . The compound exhibits moderate solubility in methanol and has a density of 1.097±0.06 g/cm³ . Its primary application is as a key intermediate in the synthesis of Roxatidine acetate, a histamine H₂-receptor antagonist used to treat gastric ulcers . The piperidinylmethyl group enhances lipophilicity, facilitating membrane permeability, while the phenolic hydroxyl group contributes to hydrogen bonding, critical for target interactions .
Preparation Methods
3-(1-Piperidinylmethyl)phenol can be synthesized through a condensation reaction between phenol and 1-piperidinecarboxaldehyde. This reaction is typically carried out under alkaline conditions, using an alkaline solvent such as sodium hydroxide or potassium hydroxide . Another method involves dissolving m-hydroxybenzaldehyde in a solvent, adding piperidine, and then using sodium borohydride for reduction . This method is advantageous for industrial production due to its stable yield, controllable quality, and environmental friendliness .
Chemical Reactions Analysis
3-(1-Piperidinylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: It can undergo substitution reactions, particularly with halogenating agents, to form various substituted phenols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are quinones, reduced derivatives, and substituted phenols .
Scientific Research Applications
Pharmacological Applications
3-(1-Piperidinylmethyl)phenol has been investigated for its potential therapeutic effects in various medical fields, including pain management, cancer treatment, and neurodegenerative diseases.
1.1. Pain Management and Opioid Research
The compound has been studied as a part of the fentanyl analogs series, which are known for their high affinity for μ-opioid receptors. Research indicates that modifications to the piperidine structure can enhance receptor binding properties. For instance, studies have shown that certain derivatives exhibit potent analgesic effects comparable to traditional opioids while potentially offering a safer profile due to reduced side effects associated with standard opioid therapies .
1.2. Cancer Therapy
Recent advancements in cancer treatment have highlighted the role of this compound in developing new anticancer agents. Its derivatives have demonstrated cytotoxicity against various cancer cell lines, suggesting that it may induce apoptosis in tumor cells. For example, compounds derived from this structure have shown improved efficacy in hypopharyngeal tumor models compared to standard treatments like bleomycin .
1.3. Neurodegenerative Diseases
The compound has also been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Studies indicate that derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in Alzheimer's therapy . This inhibition may lead to improved cognitive function by increasing acetylcholine levels in the brain.
Material Science Applications
Beyond pharmacological uses, this compound has applications in material science, particularly as an intermediate in synthesizing various polymers and coatings.
2.1. Synthesis of Polymers
The compound serves as a key intermediate in synthesizing polymers that exhibit enhanced thermal stability and flame resistance. These properties make it valuable in producing materials used in construction, automotive, and electronic applications .
2.2. Coatings and Adhesives
In the coatings industry, this compound is utilized to improve the performance characteristics of paints and adhesives. Its incorporation into formulations enhances adhesion properties and durability under environmental stressors .
Case Studies
To illustrate the applications of this compound further, several case studies are summarized below:
Mechanism of Action
The mechanism of action of 3-(1-Piperidinylmethyl)phenol involves its interaction with biological molecules, particularly through its phenolic and piperidine groups. These interactions can affect various molecular targets and pathways, including:
Free Radical Scavenging: The phenolic group can scavenge free radicals, providing antioxidant effects.
Metal Chelation: It can chelate metal ions, which is important in various biochemical processes.
Cell Signaling: It can modulate cell signaling pathways, including the Nrf2 pathway and NF-kB pathway, which are involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Piperidine Moieties
3-[(3-Aminopiperidin-1-yl)methyl]phenol dihydrochloride (CAS: 1158446-46-8)
- Molecular Formula : C₁₂H₁₈Cl₂N₂O
- Key Differences: The addition of a 3-amino group on the piperidine ring increases basicity, altering ionization and solubility. The dihydrochloride salt form enhances aqueous solubility, making it more suitable for pharmaceutical formulations .
3-(1-Piperazinyl)phenol Derivatives
- Example: 3-[1-(Dimethylamino)ethyl]phenol (CAS: 60760-04-5) Molecular Formula: C₁₀H₁₅NO Key Differences:
- Replacement of piperidine with piperazine introduces two nitrogen atoms, increasing hydrogen-bonding capacity and basicity.
Analogs with Additional Functional Groups
3-[(2R)-2-[2-(4-Methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol
- Molecular Formula : C₁₉H₂₉N₂O₃S
- Key Differences :
3-({[2-(Piperidin-1-yl)phenyl]amino}methyl)phenol (CAS: 100383-73-1)
- Molecular Formula : C₁₈H₂₂N₂O
- Higher molecular weight (282.38 g/mol) may limit blood-brain barrier penetration compared to 3-(1-Piperidinylmethyl)phenol .
Physicochemical and Pharmacological Comparison
Biological Activity
3-(1-Piperidinylmethyl)phenol, also known as B188776, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 73279-04-6
- Molecular Formula : C12H17NO
- Molecular Weight : 191.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Opioid Receptor Modulation : Research indicates that compounds with similar structures may act as antagonists at the κ-opioid receptor, suggesting that this compound could influence opioid signaling pathways .
- Neurotransmitter Receptor Interaction : The piperidine moiety may facilitate interactions with neurotransmitter receptors, potentially affecting mood and pain perception .
Antinociceptive Effects
Studies have shown that this compound exhibits antinociceptive properties. This activity is likely mediated through its action on opioid receptors, particularly the κ-opioid receptor. In vivo studies demonstrated that administration of this compound resulted in significant pain relief in rat models subjected to induced pain .
Antidepressant-Like Effects
In behavioral assays, the compound has shown potential antidepressant-like effects. It appears to enhance serotonergic and noradrenergic neurotransmission, which are critical pathways involved in mood regulation. This suggests a possible role for this compound in treating depression or anxiety disorders .
In Vivo Studies
- A study conducted on male Sprague-Dawley rats indicated that this compound significantly reduced pain responses when administered prior to painful stimuli. The observed effects were comparable to those of established analgesics, indicating its potential as a therapeutic agent in pain management .
Study Type | Model | Result |
---|---|---|
Antinociceptive | Rat Pain Model | Significant reduction in pain response |
Antidepressant | Behavioral Assays | Enhanced mood-related behaviors |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds has provided insights into the pharmacological potential of this compound. Variations in the piperidine structure and phenolic modifications have been shown to affect receptor affinity and selectivity, which may inform future drug design efforts targeting opioid receptors or other neurotransmitter systems .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(1-piperidinylmethyl)phenol, and how are intermediates characterized?
- Methodological Answer : A five-step synthesis is widely employed, starting with reductive amination of 3-hydroxybenzaldehyde using piperidine in the presence of formic acid (Leuckart-Wallach reaction) to form intermediate 4.1 (3-(piperidinylmethyl)phenol). Subsequent steps involve Michael addition with acrylonitrile, reduction with LiAlH4, and coupling with diphenyl-N-cyanocarbonimidate to yield cyanoguanidine derivatives . Characterization relies on NMR (¹H/¹³C), mass spectrometry (MS), and elemental analysis to confirm intermediates and final product purity .
Table 1 : Key Synthetic Intermediates and Conditions
Step | Reaction | Reagents/Conditions | Intermediate |
---|---|---|---|
1 | Reductive amination | Piperidine, formic acid | 4.1 |
2 | Michael addition | Acrylonitrile, base | 4.2 |
3 | Reduction | LiAlH4, THF | 4.3 |
4 | Cyanoguanidine formation | Diphenyl-N-cyanocarbonimidate | 4.5 |
Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 220–280 nm) is preferred for its sensitivity in plasma or liver microsomes. For structural confirmation, high-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation are critical. Spectrophotometric methods (e.g., Folin-Ciocalteu assay) may quantify phenolic groups but require validation against interference from biological matrices .
Q. What is the pharmacological relevance of this compound in drug development?
- Methodological Answer : The compound is a key intermediate in histamine H2-receptor antagonists like roxatidine acetate. Its piperidinylmethyl-phenolic moiety enhances receptor binding affinity, critical for gastric acid suppression. Studies using human liver microsomes (HLMs) and S9 fractions reveal its metabolic conversion to active metabolites (e.g., M-1 and M-4) via cytochrome P450 enzymes (CYP2A1), necessitating enzyme inhibition assays (e.g., coumarin-based) to map metabolic stability .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized while minimizing side reactions?
- Methodological Answer : Optimize reductive amination by controlling stoichiometric ratios (piperidine:aldehyde ≈ 2:1) and reaction time (<24 hrs) to avoid over-alkylation. Use catalytic hydrogenation (Pd/C, H2) as an alternative to LiAlH4 for safer reduction of nitriles to amines. Monitor intermediates via TLC (silica gel, chloroform:methanol 9:1) to isolate pure products .
Q. What metabolic pathways dominate the biotransformation of this compound, and how do they impact drug efficacy?
- Methodological Answer : In HLMs, the compound undergoes oxidative deamination to form 3-[m-(1-piperidinylmethyl)phenoxy]propylamine (M-4), followed by CYP2A1-mediated oxidation to 3-[m-(1-piperidinylmethyl)phenoxy]propanol (M-5). Co-incubation with CYP inhibitors (e.g., ketoconazole for CYP3A4) and isoform-specific antibodies identifies dominant pathways. M-5 exhibits reduced receptor affinity, necessitating prodrug strategies to bypass first-pass metabolism .
Table 2 : Key Metabolites and Enzymatic Pathways
Metabolite | Enzyme Responsible | Bioactivity |
---|---|---|
M-1 | Esterases (S9 fraction) | Active (H2 antagonist) |
M-4 | CYP2A1 | Intermediate |
M-5 | Alcohol dehydrogenase | Inactive |
Q. How can researchers resolve conflicting data on the compound’s metabolic stability across species?
- Methodological Answer : Discrepancies arise from species-specific CYP expression (e.g., CYP2A1 in humans vs. CYP2A2 in rodents). Use cross-species microsomal incubations with LC-MS/MS quantification to compare metabolic rates. Validate findings with recombinant CYP isoforms and molecular docking to assess binding affinity variations. For in vivo correlation, employ cassette dosing in pharmacokinetic studies .
Q. What structural modifications enhance the stability of this compound derivatives in acidic environments?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF3) at the phenolic ring to reduce oxidative degradation. Alternatively, synthesize prodrugs (e.g., acetylated derivatives) that hydrolyze in target tissues. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring identifies optimal modifications .
Q. What in vitro models best predict the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : Use pooled HLMs supplemented with NADPH for Phase I metabolism studies. For inhibition potential, conduct fluorometric assays (e.g., Vivid® CYP450 substrates) to measure IC50 values. Hepatocyte co-cultures or 3D spheroid models provide insights into enzyme induction/transporter effects .
Q. How does the stereochemistry of piperidinylmethyl substituents influence receptor binding?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., HPLC with amylose columns) or asymmetric catalysis. Radioligand binding assays (³H-tiotidine displacement in gastric membranes) quantify affinity differences. Molecular dynamics simulations (e.g., AutoDock Vina) model piperidine ring orientation in H2-receptor binding pockets .
Q. Key Considerations for Experimental Design
- Contradiction Management : Cross-validate metabolic data using orthogonal methods (e.g., stable isotope labeling vs. recombinant enzymes).
- Advanced Characterization : Employ X-ray crystallography or cryo-EM to resolve binding conformations in receptor-ligand complexes.
- Ethical Compliance : Adhere to institutional guidelines for handling CYP inhibitors and reactive metabolites .
Properties
IUPAC Name |
3-(piperidin-1-ylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-6-4-5-11(9-12)10-13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGBERFQYFWYGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356602 | |
Record name | 3-(1-Piperidinylmethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73279-04-6 | |
Record name | 3-(1-Piperidinylmethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Hydroxybenzyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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